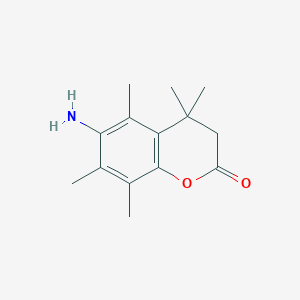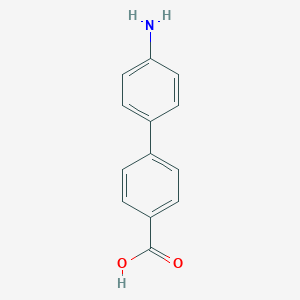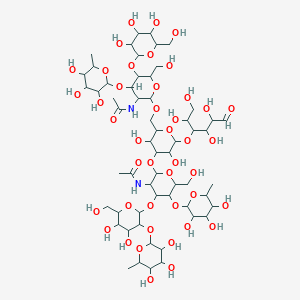
5-ブロモ-2-ヨードトルエン
概要
説明
科学的研究の応用
5-Bromo-2-iodotoluene has a wide range of applications in scientific research:
作用機序
Target of Action
5-Bromo-2-iodotoluene is a halogenated hydrocarbon
Mode of Action
5-Bromo-2-iodotoluene undergoes a chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This reaction involves the coupling of the bromine and iodine sites on the 5-Bromo-2-iodotoluene molecule with phenylboronic acid, facilitated by a palladium catalyst. The result is the formation of a new carbon-carbon bond, leading to the production of the corresponding carboxylic acid.
Pharmacokinetics
Its physical properties, such as a density of 2.08 g/mL at 25 °C (lit.) , could also impact its pharmacokinetic behavior.
Result of Action
The compound is used as a building block in organic synthesis , suggesting that its primary role is in the formation of more complex molecules through reactions like the Suzuki reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-iodotoluene. For instance, it is known to be light-sensitive , indicating that exposure to light could potentially degrade the compound or alter its reactivity. Therefore, it is recommended to store the compound in a dark place . Furthermore, its reactivity may be influenced by temperature, as its reactions are often carried out under controlled temperature conditions.
生化学分析
Biochemical Properties
5-Bromo-2-iodotoluene undergoes chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This indicates that it can interact with enzymes and proteins that are involved in these reactions. The nature of these interactions is likely to be influenced by the halogen groups present in the compound.
Cellular Effects
It is known that halogenated hydrocarbons can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo chemoselective Suzuki reaction with phenylboronic acid , suggesting that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodotoluene can be synthesized through various methods. One common approach involves the bromination of 2-iodotoluene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-iodotoluene often involves large-scale bromination reactions. The process may include the use of specialized equipment to handle the reactive bromine and iodine compounds safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: 5-Bromo-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki coupling reactions with phenylboronic acid to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki Coupling: Phenylboronic acid, palladium catalyst, and a base such as potassium carbonate.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Toluene Derivatives: Resulting from nucleophilic substitution reactions.
類似化合物との比較
- 4-Bromo-1-iodo-2-methylbenzene
- 2-Iodo-5-bromotoluene
- 4-Bromo-2-methyliodobenzene
Comparison: 5-Bromo-2-iodotoluene is unique due to the specific positioning of the bromine and iodine atoms on the toluene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its analogs . For example, the compound’s ability to undergo selective Suzuki coupling reactions makes it particularly valuable in the synthesis of biaryl compounds .
特性
IUPAC Name |
4-bromo-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUADBHTFHMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369180 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-39-4 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-bromo-2-iodotoluene utilized in the synthesis of the MMP-3 inhibitor UK-370,106?
A1: 5-Bromo-2-iodotoluene serves as a crucial starting material in the multi-step synthesis of UK-370,106 []. The paper describes its conversion into a biarylpropanal equivalent through two synthetic steps. This intermediate is then reacted with a phosphonosuccinate compound to construct a key intermediate with defined stereochemistry, essential for the biological activity of the final MMP-3 inhibitor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid](/img/structure/B45859.png)




![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)






